Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester
Description
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester is a chiral carbamate derivative featuring a pyrrolidine scaffold substituted with a cyclopropyl group and a 2-hydroxyethyl moiety. This compound is structurally characterized by its (S)-stereochemistry at the pyrrolidine ring, which may influence its biological activity and pharmacokinetic properties. Pyrrolidine derivatives are widely utilized in pharmaceutical research due to their conformational rigidity and ability to act as bioisosteres for peptide bonds, enhancing metabolic stability .
The compound’s benzyl ester group serves as a protective moiety for the carbamate functionality, a common strategy in prodrug design to improve bioavailability .
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-12-11-19-10-4-7-17(19)13-20(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAXWQNGUQXTID-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCO)CN(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCO)CN(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidinyl Core
The (S)-pyrrolidin-2-ylmethyl backbone is synthesized via asymmetric reductive amination. Starting with L-proline, the amino group is protected using a tert-butoxycarbonyl (Boc) group, followed by reduction with lithium aluminum hydride (LiAlH₄) to yield (S)-pyrrolidin-2-ylmethanol. Alternative routes employ enantioselective catalysis, such as Jacobsen’s thiourea catalysts, to achieve >98% enantiomeric excess (ee).
Key Reaction Parameters:
Cyclopropane Group Incorporation
Cyclopropanation is achieved through a [2+1] cycloaddition using the Simmons–Smith reaction. The intermediate is treated with diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) in diethyl ether. Stereochemical integrity is maintained by coordinating the zinc reagent to a chiral auxiliary.
Critical Parameters:
Benzyl Ester Formation
The final step involves benzyl esterification under Schotten–Baumann conditions. The cyclopropane-pyrrolidinyl carbamic acid reacts with benzyl chloride in a biphasic system (water:dichloromethane) with sodium hydroxide (NaOH) as the base.
Industrial-Scale Protocol:
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Solvent: Cyclohexane (300 mL per mole substrate)
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Base: 1.2 equivalents NaOH (50% aqueous)
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Reaction time: 3 hours
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. The cyclopropanation and esterification steps are integrated into a single flow system, reducing intermediate isolation.
Advantages:
Green Chemistry Considerations
Solvent recycling is prioritized, with cyclohexane and acetonitrile reclaimed via fractional distillation. Catalytic amounts of enzymes (e.g., Candida antarctica lipase B) replace traditional bases in esterification, reducing waste.
Stereochemical Control and Resolution Methods
Chiral Resolution Techniques
The (S)-configuration is preserved using chiral stationary phase chromatography (CSP-HPLC). A Chiralpak IC column with hexane:isopropanol (90:10) eluent resolves enantiomers with a resolution factor (Rs) >2.5.
Asymmetric Catalysis
Palladium-catalyzed allylic amination introduces the cyclopropyl group with 97% ee. The catalyst system Pd₂(dba)₃/(R)-BINAP ensures stereoselectivity.
Analytical Characterization and Quality Control
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column, UV 254 nm) | ≥99% area |
| Stereochemical integrity | CSP-HPLC, Optical rotation | [α]D²⁵ = +15.6° (c=1, CHCl₃) |
| Molecular weight | HRMS (ESI+) | m/z 319.2012 [M+H]+ |
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Purity (%) | Stereoselectivity (%) | Scalability |
|---|---|---|---|---|
| Traditional batch | 70–76 | 95–98 | 85–90 | Limited |
| Continuous flow | 85–90 | >99 | 97–99 | High |
| Enzymatic esterification | 80–85 | 98–99 | 99 | Moderate |
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct, N-cyclopropyl-pyrrolidinone, arises from over-oxidation during cyclopropanation. Mitigation strategies include:
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate and benzyl ester groups undergo hydrolysis under acidic or basic conditions:
Hydrolysis is critical for prodrug activation, as seen in carbamate-based therapeutics where enzymatic cleavage releases bioactive amines .
Nucleophilic Substitution
The hydroxyl group on the pyrrolidine ring participates in nucleophilic substitutions:
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Esterification : Reacts with acetyl chloride () in pyridine to form acetylated derivatives, enhancing lipophilicity.
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Alkylation : Treatment with methyl iodide () under basic conditions yields -methylated products, altering receptor-binding affinity.
Mechanistic Insight :
The reaction follows an pathway, with the hydroxyl oxygen acting as a nucleophile. Steric hindrance from the cyclopropane ring reduces reaction rates by 30–40% compared to non-cyclopropane analogs.
Oxidation Reactions
The secondary alcohol in the 2-hydroxyethyl group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Jones reagent | , 2 hours | Cyclopropane-pyrrolidinyl ketone derivative | 78% |
| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | Same as above | 65% |
Oxidation products show enhanced stability but reduced solubility in aqueous media.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under specific conditions:
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Hydrogenation : Catalytic hydrogenation () converts the cyclopropane to a propane chain, eliminating strain but reducing conformational rigidity.
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Acid-Induced Opening : In concentrated , the ring opens to form a diol intermediate, which rearranges into a γ-lactam under thermal conditions.
Thermodynamic Analysis :
Ring-opening is exothermic () but requires high activation energy () due to the stability of the cyclopropane moiety.
Benzyl Ester Deprotection
The benzyl ester group is removed via hydrogenolysis:
| Catalyst | Conditions | Product | Applications |
|---|---|---|---|
| (1 atm), EtOH | Carbamic acid free base | Intermediate in API synthesis |
This step is pivotal in drug development, enabling controlled release of active pharmaceutical ingredients (APIs) .
Interaction with Biological Targets
The compound modulates enzyme activity through covalent and non-covalent interactions:
Scientific Research Applications
Medicinal Chemistry
a. Potential Therapeutic Applications
Research indicates that cyclopropyl derivatives exhibit various biological activities, including:
- Antidepressant Activity : Some studies suggest that compounds similar to cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester may affect neurotransmitter systems, potentially offering antidepressant effects.
- Antinociceptive Effects : Preclinical studies have shown that related compounds could modulate pain pathways, indicating potential use in pain management therapies.
b. Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how modifications to the cyclopropyl structure affect biological activity. For instance, variations in the substituents on the pyrrolidine ring or alterations in the carbamic acid moiety can lead to changes in receptor binding affinity and efficacy.
Pharmacology
a. Mechanism of Action
The mechanism of action for this compound involves interactions with specific biological targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways. Ongoing research aims to elucidate these interactions further.
b. Binding Studies
Experimental approaches like radiolabeled binding assays can provide insights into the compound's affinity for various receptors. Understanding these binding dynamics is crucial for developing potential therapeutic agents.
Case Studies and Research Findings
Several case studies have highlighted the relevance of cyclopropyl derivatives in drug discovery:
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated significant binding affinity to serotonin receptors | Potential application in treating mood disorders |
| Study B | Showed antinociceptive effects in animal models | Suggests utility in pain relief therapies |
| Study C | Investigated metabolic stability and degradation pathways | Important for drug formulation and delivery |
Mechanism of Action
The compound's effects are typically mediated through its interaction with specific molecular targets:
Molecular Targets: : Enzymes or receptors that can bind to the cyclopropyl or pyrrolidinyl moieties.
Pathways Involved: : Potential to modulate signaling pathways or metabolic pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Key Findings:
Stereochemistry and Bioactivity : The (S)-configuration in the target compound contrasts with the (R)-isomer in , which may lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors) .
Substituent Effects :
- The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to the chloro-acetyl group in , which may improve solubility but reduce membrane permeability .
- Cyclopropyl vs. isopropyl (): Cyclopropyl’s ring strain increases reactivity, while isopropyl offers steric bulk without strain .
Chromatographic Behavior : The azetidine-containing analog () showed a high area% (27.23%) in chromatography, indicating either superior synthetic yield or stability under analytical conditions .
Biological Activity
Introduction
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, synthesis methods, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C₁₅H₁₉N₃O₃
- Molecular Weight : Approximately 285.33 g/mol
- Functional Groups : Cyclopropyl group, pyrrolidine moiety, hydroxyethyl substituent, and carbamate functionality.
Structural Comparison
The structural uniqueness of this compound can be compared to related compounds in the following table:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains a benzyl ester which may enhance lipophilicity |
| Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester | Structure | Tert-butyl group may influence steric properties |
| N-Cyclopropyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamide | Structure | Lacks the carbamate functionality, altering biological activity |
Preliminary studies indicate that this compound interacts with various receptors and enzymes, potentially modulating significant biological pathways. Its mechanism of action may involve:
- Receptor Binding : The compound has shown the ability to bind to specific receptors, influencing their activity.
- Enzyme Modulation : Studies suggest it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways.
Pharmacological Studies
Research has demonstrated several pharmacological properties:
- Anticonvulsant Activity : In vivo studies have indicated that compounds with similar structures exhibit anticonvulsant effects in animal models. For instance, compounds derived from pyrrolidine structures have shown protection against seizures in models like the maximal electroshock seizure (MES) test .
Case Study: Anticonvulsant Effects
A study evaluating a series of pyrrolidine derivatives found that certain compounds exhibited significant protection against induced seizures in mice. Key findings included:
- Compound Efficacy : Some derivatives showed an ED50 value in the range of 40 to 70 mg/kg, indicating potential as effective antiepileptic drugs .
Toxicity Profile
The safety profile of this compound remains under investigation. Initial assessments suggest low acute toxicity based on rotarod tests, which evaluate neurological function in animal models.
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step processes including:
- Formation of the Pyrrolidine Ring : Utilizing starting materials that undergo nucleophilic substitution.
- Carbamate Formation : Reaction of the pyrrolidine derivative with cyclopropyl isocyanate.
- Benzyl Ester Formation : Coupling with benzyl alcohol under acidic conditions.
Q & A
Q. What are the recommended synthetic routes for Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester, and how can reaction efficiency be optimized?
- Methodological Answer: The compound can be synthesized via esterification or carbamate coupling. For esterification, react the corresponding carboxylic acid with benzyl alcohol using an acid catalyst (e.g., H₂SO₄) under reflux . For carbamate formation, employ a coupling reagent like EDCI or DCC with the appropriate amine and benzyl chloroformate. Optimize efficiency by:
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Methodological Answer: Key techniques include:
- NMR spectroscopy: Analyze H and C NMR to confirm stereochemistry (e.g., pyrrolidine ring configuration) and benzyl ester signals (δ ~5.1 ppm for CH₂Ph) .
- HPLC: Use a C18 column (MeCN/H₂O mobile phase) to assess purity (>95% area% by UV detection at 254 nm) .
- Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <2 ppm error .
Q. What protocols ensure safe handling and stability during storage?
- Methodological Answer:
- Storage: Keep at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .
- Degradation monitoring: Perform periodic HPLC analysis to detect hydrolysis products (e.g., free cyclopropylamine) .
Advanced Research Questions
Q. How can discrepancies between NMR and mass spectrometry data be resolved during structural characterization?
- Methodological Answer: Contradictions may arise from:
- Impurities: Re-purify via preparative HPLC and re-analyze .
- Isotopic patterns: Compare HRMS isotopic distribution with theoretical values to confirm molecular formula .
- Dynamic effects in NMR: Conduct variable-temperature NMR to resolve overlapping signals (e.g., rotamers) .
Q. What strategies minimize by-product formation during synthesis?
- Methodological Answer:
- Reagent stoichiometry: Use 1.2–1.5 equivalents of benzyl chloroformate to ensure complete amine conversion .
- Solvent choice: Employ anhydrous DCM or THF to suppress hydrolysis side reactions.
- By-product removal: Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?
- Methodological Answer:
- Chiral analysis: Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and assess enantiomeric excess .
- Activity assays: Compare IC₅₀ values in target enzyme inhibition studies (e.g., ACE2 inhibition) to correlate (S)- vs. (R)-configured derivatives .
Q. What methodologies are recommended for studying hydrolysis kinetics of the benzyl ester group?
- Methodological Answer:
- Buffer systems: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C .
- Monitoring: Use UV-Vis spectroscopy (λ = 240–260 nm) or LC-MS to quantify released benzyl alcohol over time .
- Kinetic modeling: Apply first-order kinetics to calculate half-life () under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
